molecular formula C8H8ClNO B1451051 1-(2-Chloro-5-methylpyridin-3-yl)ethanone CAS No. 885223-64-3

1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Cat. No.: B1451051
CAS No.: 885223-64-3
M. Wt: 169.61 g/mol
InChI Key: SBQKXCFSDHHMOW-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-methylpyridin-3-yl)ethanone is a chemical compound with the empirical formula C8H8ClNO . It has a molecular weight of 169.61 . The CAS number for this compound is 885223-64-3 .


Molecular Structure Analysis

The SMILES string for this compound is Cc1cnc(Cl)c(c1)C(C)=O . The InChI string is 1S/C8H8ClNO/c1-5-3-7(6(2)11)8(9)10-4-5/h3-4H,1-2H3 .

Scientific Research Applications

Synthesis and Biological Evaluation

The compound plays a crucial role in the synthesis of complex molecules with significant biological activities. For instance, it is involved in the preparation of derivatives that exhibit excellent antimicrobial activities due to the presence of chlorine as a substituent on the main nucleus. Such activities are critical in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Sherekar et al., 2022).

Luminescent Properties in Material Science

In material science, the compound contributes to the preparation of solid complexes with terbium and europium nitrates, showcasing unique luminescent properties. These complexes are investigated for their potential applications in lighting, displays, and sensing technologies. The luminescent properties of these complexes, particularly the Tb3+ complex, highlight the role of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone derivatives in advancing photonic and optoelectronic devices (Xu et al., 2010).

Corrosion Inhibition

The compound is also explored for its application in corrosion inhibition, particularly for mild steel in corrosive environments like hydrochloric acid. Derivatives of this compound, such as 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE), have shown significant inhibition efficiency, making them potential candidates for industrial applications to protect metals against corrosion (Jawad et al., 2020).

Organic Synthesis and Structural Analysis

In organic chemistry, the compound is used to synthesize novel structures with potential therapeutic applications. It serves as a key intermediate in the preparation of compounds that are further evaluated for their anticholinesterase activities, contributing to research in neurodegenerative diseases such as Alzheimer's (Mohsen et al., 2014).

Anticancer and Antibacterial Studies

The derivatives of this compound have been synthesized and characterized with a focus on their in vitro anticancer and antibacterial activities. These studies are essential for the development of new therapeutic agents with enhanced efficacy and reduced side effects (Chaitanya et al., 2022).

Safety and Hazards

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-(2-Chloro-5-methylpyridin-3-yl)ethanone is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . The compound is also labeled with the signal word "Warning" .

Properties

IUPAC Name

1-(2-chloro-5-methylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-3-7(6(2)11)8(9)10-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQKXCFSDHHMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673576
Record name 1-(2-Chloro-5-methylpyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885223-64-3
Record name 1-(2-Chloro-5-methyl-3-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885223-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-5-methylpyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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